3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione
Overview
Description
The compound “3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a six-membered piperidine ring, substituted at the 3-position with an ethyl group and a 3-aminophenyl group. The piperidine ring would also be expected to have carbonyl (C=O) groups at the 2 and 6 positions .Chemical Reactions Analysis
As a piperidine derivative, this compound might undergo reactions typical of other piperidines, such as nucleophilic substitution or reduction . The presence of the aminophenyl group could also allow for reactions at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups .Scientific Research Applications
Cancer Treatment: Breast and Prostate Cancer
3-Aminoglutethimide is primarily recognized for its role in treating hormone-dependent cancers such as breast and prostate cancer . It functions as an aromatase inhibitor, reducing estrogen biosynthesis by inhibiting the conversion of androgens into estrogens. This action is crucial in slowing the growth of estrogen-dependent tumors .
Endocrinology: Cushing’s Syndrome
In endocrinology, 3-Aminoglutethimide is used to manage Cushing’s syndrome . It inhibits adrenal steroid synthesis, which is beneficial in conditions where there is an excess production of cortisol. Patients often require hydrocortisone replacement therapy to counteract the reduced corticosteroid synthesis .
Neuroscience Research
In neuroscience, 3-Aminoglutethimide has been studied for its effects on brain stimulation rewards in food-restricted rats, indicating a potential influence on corticosteroid biosynthesis and central nervous system activity .
Pharmacological Enhancements
Pharmacologically, 3-Aminoglutethimide is involved in the development of drug delivery systems. Its inclusion complexes with β-Cyclodextrin have been studied for improved bioavailability and therapeutic activity .
Biochemistry: Enzyme Inhibition
Biochemically, 3-Aminoglutethimide serves as a potent inhibitor of several cytochrome P-450-mediated steroid hydroxylation processes. This includes the inhibition of aromatase, which is pivotal in estrogen biosynthesis .
Toxicology: Agranulocytosis
In toxicology, the compound has been associated with agranulocytosis, a potentially life-threatening side effect. This necessitates careful monitoring during its clinical use .
Future Directions
Mechanism of Action
Target of Action
3-Aminoglutethimide primarily targets the adrenal cortex . It specifically binds to and inhibits aromatase , an enzyme essential for the generation of estrogens from androstenedione and testosterone . It also inhibits several cytochrome P-450-mediated steroid hydroxylation processes .
Mode of Action
3-Aminoglutethimide reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens . This is mediated through the binding of 3-Aminoglutethimide to cytochrome P-450 complexes .
Biochemical Pathways
The compound affects the steroid synthesis pathway . By inhibiting the conversion of cholesterol to D5-pregnenolone, it results in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . This leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which overcomes the blockade of adrenocortical steroid synthesis by 3-Aminoglutethimide .
Pharmacokinetics
The absorption of 3-Aminoglutethimide after oral intake is almost complete . The plasma half-life of the drug is markedly reduced (mean 43%) during multiple-dose administration compared with a single dose . Only a moderate increase in total clearance (mean 269%) is observed . This finding is consistent with a significant reduction (mean 29.2%) in the apparent volume of distribution (Vd) occurring during prolonged treatment .
Result of Action
The molecular and cellular effects of 3-Aminoglutethimide’s action include a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . This leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which overcomes the blockade of adrenocortical steroid synthesis by 3-Aminoglutethimide .
Action Environment
For instance, the presence of certain enzymes in the liver can affect the metabolism of 3-Aminoglutethimide
properties
IUPAC Name |
3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(7-6-11(16)15-12(13)17)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7,14H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDTILLJBETGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione | |
CAS RN |
83417-11-2 | |
Record name | 3-Aminoglutethimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083417112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINOGLUTETHIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX04QC4IHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.